Product packaging for 5-Phenyloxepan-2-one(Cat. No.:CAS No. 134339-50-7)

5-Phenyloxepan-2-one

Cat. No.: B160674
CAS No.: 134339-50-7
M. Wt: 190.24 g/mol
InChI Key: BCVOCJHUBCSGHB-UHFFFAOYSA-N
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Description

Overview 5-Phenyloxepan-2-one is a seven-membered cyclic ester (lactone) featuring a phenyl substituent. This structure makes it a versatile and valuable monomer in the synthesis of specialized, functional polymers and for exploration in medicinal chemistry . Research Applications • Functional Biodegradable Polymers : This compound serves as a monomer for ring-opening polymerization (ROP), a common method for producing aliphatic polyesters . The incorporation of the phenyl group can significantly alter the properties of the resulting polymer, influencing its hydrophobicity, glass transition temperature (Tg), crystallinity, and mechanical strength. Such functionalized, biodegradable polyesters are of high interest for advanced applications, including drug delivery systems and tissue engineering scaffolds . • Pharmaceutical & Medicinal Chemistry Intermediates : Oxepane and lactone motifs are privileged structures in drug discovery, found in compounds with diverse biological activities . The scaffold may serve as a synthetic intermediate for the development of novel bioactive molecules. Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary use. As with many lactones, it may cause severe eye and skin irritation. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B160674 5-Phenyloxepan-2-one CAS No. 134339-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyloxepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12-7-6-11(8-9-14-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVOCJHUBCSGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472812
Record name 5-Phenyl-2-oxepanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134339-50-7
Record name 5-Phenyl-2-oxepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma -Phenyl-epsilon -caprolactone
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Synthetic Methodologies for 5 Phenyloxepan 2 One

Baeyer-Villiger Oxidation Strategies

Biocatalytic and Chemoenzymatic Syntheses

Baeyer-Villiger Monooxygenase (BVMO) Catalysis

Baeyer-Villiger Monooxygenases (BVMOs) are a class of oxidative enzymes that catalyze the Baeyer-Villiger oxidation, inserting an oxygen atom into a carbon-carbon bond of a carbonyl substrate to yield lactones. These enzymes operate under mild reaction conditions, utilizing molecular oxygen as a mild oxidant and requiring a stoichiometric supply of auxiliary cofactors like NADPH.

One of the most extensively studied BVMOs is cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus (CHMOAcineto). Other notable BVMOs include those from Arthrobacter (CHMOArthro) and Xanthobacter sp. ZL5 (CHMOXantho). These enzymes exhibit excellent chemo-, regio-, and/or enantioselectivity, making them valuable tools for synthesizing specific lactone isomers. For instance, the oxidation of 4-methyl-4-phenylcyclohexanone (B174376) by CHMOXantho has been reported to yield (−)-5-methyl-5-phenyloxepan-2-one with 95% enantiomeric excess (ee) and a 60% yield.

BVMOs function by forming a flavin-peroxide intermediate, which then attacks the carbonyl carbon of the substrate, leading to the "Criegee" intermediate before the final lactone product is formed. The presence of organic cosolvents can sometimes be necessary to increase biocatalytic activity, expand the substrate range, and mitigate substrate or product inhibition, particularly in biphasic systems.

Whole-Cell Biotransformations (e.g., E. coli, Synechocystis systems)

Whole-cell biotransformations offer an attractive approach for BVMO catalysis, as they provide an inherent system for cofactor regeneration, thereby reducing the need for external cofactor supply. Escherichia coli (E. coli) cells are commonly employed chassis for expressing BVMOs. For example, E. coli cells overexpressing CHMOAcineto have been used to oxidize various heterocyclic cyclohexanones to their corresponding oxepan-2-ones.

Studies have explored both growing and non-growing cell conditions for such biotransformations. Non-growing cells, pre-grown in rich medium and then resuspended in a nitrogen-deficient medium, have demonstrated significantly higher volume productivity compared to growing cells. For instance, cyclohexanone oxidation using non-growing E. coli cells expressing CHMOAcineto achieved a volume productivity of 0.79 g per liter per hour, a 20-fold improvement over growing cells, with a total lactone yield of 27 g.

More recently, metabolically engineered cyanobacteria, such as Synechocystis sp. PCC 6803, have emerged as promising whole-cell biocatalysts for oxyfunctionalization reactions. These systems leverage photosynthetic water splitting to generate the necessary oxygen and electrons (for NADPH regeneration) in situ, overcoming the limitations of external oxygen supply and stoichiometric auxiliary substrates. A BVMO from Burkholderia xenovorans (BVMOXeno) expressed in Synechocystis showed a 10-fold increase in specific activity (25 U gDCW–1) compared to CHMOAcineto in the same organism, with an initial product formation rate of 3.7 ± 0.2 mM h–1. This system also demonstrated high stereoselectivity and effectively suppressed unwanted side reactions like ketoreduction.

Kinetic Resolution of Racemic Ketone Precursors

Kinetic resolution is a strategy used to obtain enantioenriched compounds from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of lactone synthesis, enzymatic kinetic resolution is a well-established methodology.

While specific examples of kinetic resolution applied to racemic 4-phenylcyclohexanone (B41837) to yield 5-phenyloxepan-2-one were not detailed in the provided information, kinetic resolution has been successfully demonstrated for related cyclic ketones. For instance, the whole-cell biocatalyst Synechocystis expressing BVMOXeno has been employed in the kinetic resolution of racemic 2-phenylcyclohexanone (B152291). This process led to the formation of (R)-7-phenyloxepan-2-one with outstanding enantiospecificity (E > 200) and very high optical purity (99% ee), without significant formation of the "abnormal" lactone or undesired ketoreduction. This highlights the potential of BVMOs in achieving high enantioselectivity in the synthesis of chiral lactones from racemic ketone precursors.

Alternative Synthetic Routes and Precursor Chemistry

Beyond biocatalysis, various chemical approaches exist for the synthesis of this compound and related lactones, often involving traditional Baeyer-Villiger oxidation.

Carbonyl Compound Precursors (e.g., 4-phenylcyclohexanone)

4-Phenylcyclohexanone (PubChem CID: 78605) serves as a primary carbonyl compound precursor for the synthesis of this compound via Baeyer-Villiger oxidation. This precursor is a commercially available cyclic ketone. The Baeyer-Villiger oxidation of 4-phenylcyclohexanone results in the insertion of an oxygen atom adjacent to the carbonyl group, forming the seven-membered lactone ring of this compound. The selection of cyclic ketones as precursors is driven by their chemical diversity and the potential for substituted groups to influence the properties of the resulting lactones, which can be further utilized as monomers for polyester (B1180765) synthesis.

Novel Reaction Conditions and Solvent Systems

The Baeyer-Villiger oxidation can be performed under various chemical conditions. One efficient method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant in conjunction with a copper(II) triflate (Cu(OTf)2) catalyst. This reaction, carried out in dichloromethane (B109758) (CH2Cl2) at room temperature, has been shown to yield this compound in excellent yields, typically around 91%. The catalyst, Cu(OTf)2, can also be reused, contributing to the method's efficiency.

Another "green" oxidation method utilizes Oxone (potassium peroxymonosulfate) in aqueous solutions. This approach has been successfully applied to the oxidation of various heterocyclic ketones. Depending on the desired outcome, the reaction can be conducted in a 2 M NaH2PO4/Na2HPO4 buffer at pH 7 or in 1 M NaOH, at room temperature.

Furthermore, the urea-hydrogen peroxide complex (UHP) has been explored as a convenient and non-toxic source of peroxide. When combined with immobilized Candida antarctica lipase (B570770) B (CALB, Novozyme-435) in ethyl acetate (B1210297), UHP facilitates the Baeyer-Villiger oxidation. In this system, ethyl acetate acts as both the solvent and a reagent, undergoing perhydrolysis catalyzed by the lipase to generate peracetic acid in situ, which then oxidizes the cyclohexanones. This method operates under mild, non-chlorinated solvent conditions. Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have also been shown to accelerate peroxide-involved reactions by activating hydrogen peroxide.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. This involves careful consideration of various factors, including substrate concentration, reaction time, temperature, and pH.

In biocatalytic systems, substrate and product inhibition can significantly impact the reaction efficiency. For instance, strong product inhibition has been observed at higher substrate concentrations (e.g., 2.0 g·L-1). Strategies to mitigate this include using biphasic systems with organic cosolvents, which can increase the substrate loading and prevent inhibition. The addition of β-cyclodextrin has also been shown to improve biotransformation efficiency, as observed in the oxidation of 4-methyl-4-phenylcyclohexanone. For whole-cell biotransformations, optimization of parameters like cell culture optical density (OD590) and inducer concentration (e.g., IPTG) are critical for enzyme expression and activity.

In chemical synthesis, the choice of catalyst and oxidant, along with reaction time and temperature, directly influences the yield and selectivity. For instance, the Cu(OTf)2-catalyzed Baeyer-Villiger oxidation with m-CPBA has been optimized to achieve high yields (85-94%) for various lactones.

The field of organic synthesis is increasingly leveraging high-throughput tools and machine learning algorithms for reaction optimization. These advanced methods enable the synchronous optimization of multiple reaction variables, such as temperature, time, solvent, and catalyst, to achieve desired outcomes like yield, selectivity, and purity, often with reduced experimentation time and human intervention.

Data Tables

Table 1: Performance of Baeyer-Villiger Monooxygenases in Lactone Synthesis

EnzymePrecursor KetoneProduct LactoneEnantiomeric Excess (ee)YieldReference
CHMOXantho4-Methyl-4-phenylcyclohexanone(−)-5-Methyl-5-phenyloxepan-2-one95%60%
BVMOXeno (in Synechocystis)Racemic 2-Phenylcyclohexanone(R)-7-Phenyloxepan-2-one99%N/A
CHMOAcineto (in E. coli, non-growing)CyclohexanoneOxepan-2-oneN/A27 g (total)

Table 2: Chemical Baeyer-Villiger Oxidation Conditions for Lactones

OxidantCatalystSolventTemperatureYield (for various lactones)Reference
m-CPBACu(OTf)2CH2Cl2Room Temp.85-94%
OxoneN/AWater (pH 7 or 1M NaOH)Room Temp.N/A
UHPImmobilized CALBEthyl AcetateN/AGood yields (general)

Chemical Reactivity and Transformations of 5 Phenyloxepan 2 One

Ring-Opening Reactions

Lactones, including 5-Phenyloxepan-2-one, are cyclic esters that can undergo ring-opening reactions, often leading to linear products. A notable method for such transformations involves electron transfer reduction.

Electron Transfer Reduction of Lactones (e.g., using SmI2–H2O)

Samarium(II) iodide (SmI2), often referred to as Kagan's reagent, is a powerful one-electron reducing agent widely utilized in organic synthesis nih.gov. Historically, the reduction of unactivated aliphatic esters or lactones with SmI2 was considered challenging or impossible. However, the addition of water (H2O) to the SmI2 system has revolutionized this perspective, enabling the reduction of challenging substrates through proton-coupled, electron-transfer (PCET) processes.

Research has demonstrated that the SmI2–H2O reagent system is effective for the reduction of six-membered lactones, showing complete selectivity over other classes of lactones and acyclic esters. Notably, this compound has been successfully subjected to this electron transfer reduction. Under typical conditions, the reaction of this compound (0.25 mmol) with samarium(II) iodide (2.0 mmol), water (6.0 mmol), and triethylamine (B128534) (6.0 mmol) for 4 hours at room temperature yielded the corresponding diol product in 99% yield.

Table 1: Electron Transfer Reduction of this compound

SubstrateReagentsConditionsProductYield (%)
This compoundSmI2, H2O, Et3N (8:24:24 equiv. based on 0.25 mmol substrate)4 h, room temperature3-Phenylhexane-1,6-diol99

Formation of Diol Products

The electron transfer reduction of lactones, facilitated by the SmI2–H2O system, characteristically leads to the formation of diol products. This transformation involves the reductive cleavage of the ester bond within the lactone ring. For this compound, this ring-opening reduction specifically yields 3-Phenylhexane-1,6-diol.

Derivatization and Functionalization of the Lactone Moiety

Beyond direct ring-opening reductions, this compound can undergo other transformations that modify either its phenyl substituent or the oxepan-2-one ring system itself.

Reactions at the Phenyl Substituent

The phenyl group (C6H5) is an aromatic moiety known for its reactivity in various organic reactions, particularly electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). While the phenyl group in this compound inherently possesses this general reactivity, detailed research findings specifically focusing on the derivatization of the phenyl substituent on this compound were not extensively detailed in the provided search results. However, the presence of the lactone ring could influence the regioselectivity and reactivity of such transformations on the phenyl ring.

Modifications of the Oxepan-2-one Ring System

The oxepan-2-one ring system, a seven-membered lactone, can undergo modifications beyond simple reductive ring-opening. A significant class of transformations for such cyclic carbonyl monomers is ring-opening polymerization (ROP). This compound (PXO) has been identified as a cyclic carbonyl monomer capable of undergoing ring-opening polymerization, leading to the formation of polyesters. This process involves the opening of the lactone ring and subsequent concatenation of monomer units to form a polymer chain. This type of modification is crucial in the development of novel polyester-based materials with tailored properties, where the phenyl substituent can influence the resulting polymer's characteristics, such as glass transition temperature and potential for π-π stacking.

Mechanistic Elucidation of Reactivity Pathways

The mechanism of the SmI2–H2O-mediated reduction of lactones, including this compound, has been the subject of detailed mechanistic studies. It was initially believed that simple unactivated carboxylic acid derivatives like lactones were outside the reducing range of SmI2. However, the presence of water enables the productive electron transfer from Sm(II).

The proposed mechanism involves the generation and stabilization of ketyl-type radical anion intermediates. Water plays a crucial role not only in promoting the initial electron transfer but also in stabilizing these radical anion intermediates, thereby facilitating the subsequent steps. Studies suggest a unified mechanism for reactions involving the generation of ketyl-type radicals with SmI2, based on the thermodynamic control of the second electron transfer step. Furthermore, mechanistic insights indicate the reversibility of the first electron transfer to the carbonyl of carboxylic acid derivatives, which allows for the exploitation of these radical anion intermediates in various bond-forming processes. The addition of proton donors like water to SmI2 creates a reagent system that enables the reduction of challenging substrates through proton-coupled, electron-transfer (PCET) mechanisms.

Kinetic Isotope Effects and Spectroscopic Probes

Kinetic Isotope Effects (KIEs) Kinetic isotope effects are powerful tools in physical organic chemistry used to elucidate reaction mechanisms by observing changes in reaction rates when an atom in the reactant is replaced by one of its isotopes wikipedia.orglibretexts.org. The difference in mass between isotopes, such as hydrogen (¹H) and deuterium (B1214612) (²H), leads to variations in vibrational frequencies and zero-point energies, consequently affecting the activation energy and reaction rate libretexts.org. A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, typically yielding a significant change in rate (e.g., kH/kD values between 1 and 8 for hydrogen/deuterium substitutions) libretexts.orgosti.gov. Secondary kinetic isotope effects, though generally smaller, provide insights when the isotopic substitution is at a position not directly involved in bond breaking or formation but influences the reaction through rehybridization or steric effects wikipedia.org. KIEs can reveal details about transition state geometries and the rate-limiting steps of complex multi-step reactions osti.govnih.gov.

Despite the general utility of KIEs in understanding reaction mechanisms, specific studies reporting kinetic isotope effects for transformations or reactions involving this compound were not found in the literature reviewed.

Spectroscopic Probes Spectroscopic techniques are indispensable for characterizing chemical compounds and, in some cases, for probing reaction mechanisms by monitoring intermediates or changes in chemical environments. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is routinely used for the structural elucidation and purity assessment of this compound researchgate.netliverpool.ac.ukrsc.org. These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Gas Chromatography (GC) is also employed for analytical purposes, such as monitoring reaction progress and product purity unive.it.

While general spectroscopic methods are used for characterization, the available information does not detail the use of specific spectroscopic probes designed to elucidate the reaction mechanisms of this compound's transformations, such as real-time monitoring of transient intermediates or specific bond changes during a reaction. Fluorescence spectroscopy, for instance, has been used with pyrene (B120774) as a probe to measure critical micelle concentrations (CMCs) of block copolymers containing this compound units, which relates to the physical properties of the resulting polymeric materials rather than the chemical reactivity of the lactone itself google.comgoogle.com.

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry plays a crucial role in modern chemical research by providing theoretical insights into reaction mechanisms, transition states, and energy profiles that may be difficult to obtain experimentally smu.edumdpi.com. Methods such as Density Functional Theory (DFT) are widely employed to optimize geometries of reactants, intermediates, and transition states, and to calculate their energies and properties smu.edu. Advanced computational approaches like the Intrinsic Reaction Coordinate (IRC) calculations and the Reaction Path Hamiltonian (RPH) can map the entire reaction pathway, revealing the sequence of events and the changes in molecular structure along the reaction coordinate smu.edu. These studies can help predict regioselectivity, stereoselectivity, and the influence of substituents on reaction rates and pathways smu.edu.

While computational chemistry is a powerful tool for understanding the reactivity of organic compounds, including lactones and related cyclic ketones youtube.com, specific computational studies focusing on the detailed reaction mechanisms of this compound's chemical transformations were not identified in the provided search results. Research in this area often involves analyzing the effects of different substituents on the reactivity of related cyclic monomers, which could provide general insights applicable to this compound youtube.com.

Polymerization of 5 Phenyloxepan 2 One

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) is the principal route for converting cyclic monomers like 5-Phenyloxepan-2-one into long-chain polymers. This process is a form of chain-growth polymerization where the terminal end of a growing polymer chain attacks a cyclic monomer, incorporating it into the chain. wikipedia.org The driving force for the ROP of seven-membered rings like oxepanes is the relief of moderate ring strain. mdpi.com The polymerization can be initiated by radical, anionic, or cationic species, each imparting unique characteristics to the resulting polymer. wikipedia.org

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of lactones such as this compound proceeds via a nucleophilic attack on the monomer. mdpi.com While specific studies on this compound are not extensively documented, the mechanism is well-established for the parent monomer, ε-caprolactone, and its derivatives. wikipedia.orgtandfonline.com

The process is typically initiated by nucleophiles like metal alkoxides. wikipedia.orgresearchgate.net The alkoxide initiator attacks the electron-deficient carbonyl carbon of the lactone ring. This leads to the cleavage of the acyl-oxygen bond, opening the ring and forming a new propagating species with an alkoxide terminus. This new alkoxide end can then attack another monomer molecule, continuing the chain growth.

The general mechanism involves two main propagation pathways:

Acyl-Oxygen Cleavage: The initiator or propagating chain end attacks the carbonyl carbon, breaking the bond between the carbonyl carbon and the endocyclic oxygen. This is the predominant and desired pathway for producing polyesters.

Alkyl-Oxygen Cleavage: The attack occurs at the methylene (B1212753) carbon adjacent to the endocyclic oxygen. This pathway is less common for lactones but can occur under certain conditions, potentially leading to different polymer structures.

Various initiators have been employed for the AROP of lactones, including metal-based systems like aluminum, yttrium, and lanthanum alkoxides, as well as metal-free organic catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netrsc.org The choice of initiator and reaction conditions (e.g., solvent, temperature) can significantly influence the polymerization rate and the control over the polymer's molecular weight and dispersity. researchgate.net For substituted lactones, the position and nature of the substituent can affect reactivity through steric hindrance or electronic effects. tandfonline.com

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) offers another pathway to polymerize this compound. This mechanism involves a positively charged propagating species. mdpi.com For lactones, CROP is often more complex than AROP and can proceed through several mechanisms, including the activated monomer (AM) mechanism. colab.ws

In the AM mechanism, a protic acid first protonates the carbonyl oxygen of the lactone monomer. This activation makes the monomer highly susceptible to nucleophilic attack. An initiator, typically an alcohol, then attacks the activated monomer, opening the ring and regenerating the protonated catalyst, which can then activate another monomer. colab.ws This process allows for good control over the polymerization, leading to predictable molecular weights and narrow dispersities. colab.wsx-mol.com

Key features of CROP for lactones include:

Initiators: Strong protic acids, Lewis acids (e.g., trityl tetrafluoroborate), and certain organometallic complexes can initiate the polymerization. mdpi.comx-mol.comacs.org

Propagation: The chain grows by the addition of cyclic monomers to the cationic chain end, which opens the ring system. mdpi.com The stability of the cationic species is crucial and can be influenced by the monomer structure and reaction medium.

Side Reactions: CROP can be prone to side reactions like transesterification, which can broaden the molecular weight distribution of the final polymer. However, under controlled conditions, living polymerization can be achieved. colab.wsx-mol.com

Research on ε-caprolactone has shown that catalysts like cationic niobium(V) alkoxide complexes can effectively initiate controlled polymerization, providing fundamental insights into the coordination-insertion mechanism that can be relevant for substituted analogs like this compound. acs.orgnih.gov

Radical Ring-Opening Polymerization (rROP)

Radical ring-opening polymerization (rROP) is a versatile technique that combines the robustness of a radical process with the ability to introduce heteroatoms into the polymer backbone. nih.gov While direct rROP of lactones like this compound is not typical, their thionolactone analogs (where the carbonyl C=O is replaced by a thiocarbonyl C=S) are highly effective monomers for this process. acs.org The insights gained from the thionolactone analog, 7-phenyloxepane-2-thione (POT), provide a strong model for the potential rROP behavior of this compound. acs.orgchemrxiv.org

The rROP mechanism is an addition-fragmentation process. nih.gov A propagating radical adds to the monomer, which then undergoes a ring-opening fragmentation (β-scission) to generate a new, linear radical that continues the polymerization. chemrxiv.org

A primary motivation for using rROP is to introduce cleavable linkages into the backbones of otherwise stable vinyl polymers, thereby imparting degradability. acs.org When a thionolactone monomer like POT undergoes rROP during copolymerization with a vinyl monomer (e.g., styrene), a thioester bond is incorporated into the main chain at each ring-opening event. acs.org These thioester linkages are susceptible to hydrolysis, allowing the polymer chain to be broken down into smaller fragments under specific conditions. This approach is a powerful strategy for designing materials that are more environmentally benign. acs.org

The rROP of cyclic monomers is most commonly performed as a copolymerization with traditional vinyl monomers like styrene (B11656) or acrylates. acs.orgnih.gov This produces copolymers where blocks of stable carbon-carbon bonds are interspersed with degradable ester or thioester units. acs.org

Studies on 7-phenyloxepane-2-thione (POT) have shown its ability to copolymerize with styrene. acs.org The efficiency of this copolymerization is highly dependent on the relative rates of radical addition, ring-opening, and propagation of the vinyl monomer. DFT calculations have been used to tune the reactivity of the thionolactone by placing electron-donating or electron-withdrawing groups on the phenyl ring, thereby optimizing its incorporation alongside vinyl monomers. acs.org For instance, electron-donating groups were predicted to improve copolymerization with acrylates, while electron-withdrawing groups could lead to greater compositional drift. acs.org

The success of rROP hinges on the kinetics of three key elementary steps: the addition of a propagating radical to the thiocarbonyl group (k_add), the reverse of this addition (k_-add), and the β-scission of the resulting radical intermediate, which constitutes the ring-opening (k_β). acs.orgchemrxiv.org

For effective polymerization, the rate of β-scission (ring-opening) must be competitive with the rate of direct addition of the intermediate radical to another monomer (ring-retaining polymerization). nsf.govchemrxiv.org The presence of a phenyl group, as in this compound or its analog POT, can stabilize the radical formed after ring-opening, thus favoring the β-scission step. chemrxiv.orgsci-hub.se

DFT calculations on the thionolactone analog POT and its derivatives have provided quantitative insights into these reaction rates. The transfer constant (k_tr) and its ratio to the vinyl monomer propagation constant (k_p/k_tr) are used to predict the copolymerization behavior. acs.orgchemrxiv.org A lower k_p/k_tr ratio generally indicates more efficient incorporation of the ring-opened monomer. acs.org The table below, adapted from studies on POT, illustrates how substituents can modulate these key kinetic parameters.

Table 1: Calculated Kinetic Parameters for the Copolymerization of 7-Phenyloxepane-2-thione (POT) Derivatives with Styrene at 110 °C (Data adapted from theoretical studies) acs.org
Monomer Derivativek_add (L·mol⁻¹·s⁻¹)k_β (s⁻¹)k_tr (L·mol⁻¹·s⁻¹)k_p/k_tr
POT (unsubstituted)1.5 x 10⁵1.2 x 10⁷1.4 x 10⁵1.7
POT-OMe (electron-donating)1.4 x 10⁵1.3 x 10⁷1.3 x 10⁵1.8
POT-NO₂ (electron-withdrawing)1.2 x 10⁵1.1 x 10⁸1.1 x 10⁵2.1

Copolymerization with Vinyl Monomers

Catalytic Systems for ROP

The ring-opening polymerization (ROP) of this compound is a cornerstone of its application, employing a range of catalytic systems to achieve desired polymer characteristics. wikipedia.org This process is typically driven by the relief of ring strain, resulting in a negative enthalpy change. wikipedia.org The choice of catalyst is critical, as it dictates the polymerization mechanism and ultimately the structure of the resulting polymer.

Organocatalysis (e.g., Poly-fluorinated Alcohols)

Organocatalysis has emerged as a powerful, metal-free method for polymerization, offering the advantage of producing polymers without metallic residues, which is particularly beneficial for biomedical applications. nih.gov Poly-fluorinated alcohols, such as hexafluoroisopropanol (HFIP), are effective organocatalysts for the ROP of cyclic monomers. nih.govnih.gov These catalysts operate through a monocomponent-multifunctional mechanism, forming dynamic hydrogen bonds with the initiator, monomer, and the growing polymer chain. nih.gov This cooperative hydrogen bonding activates the monomer while protecting the active chain-end, leading to high polymerization rates and selectivity. nih.gov While specific studies on this compound with poly-fluorinated alcohols are not extensively detailed in the provided results, the principles of their catalytic activity on other cyclic esters suggest a promising avenue for the controlled polymerization of this monomer. nih.gov

Metal-Based Catalysts (e.g., MSA, Tin-based, Aluminum Alkoxides)

A variety of metal-based catalysts are effective for the ROP of cyclic esters like this compound. nih.gov

Methanesulfonic Acid (MSA): While direct data on MSA with this compound is not available, acidic catalysts are known to initiate cationic ring-opening polymerization (CROP). researchgate.net In CROP, a positively charged intermediate drives the polymerization process. researchgate.net

Tin-based Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used industrial catalyst for the ROP of lactones due to its high efficiency and solubility. semanticscholar.orgresearchgate.net It typically operates through a coordination-insertion mechanism. researchgate.net However, concerns about the toxicity of tin have prompted research into alternatives. semanticscholar.orgresearchgate.net Other tin compounds like tin(II) acetate (B1210297) have also been investigated for the ROP of lactide and ε-caprolactone, showing different reactivities and abilities to form linear versus cyclic polymers.

Aluminum Alkoxides: Aluminum alkoxide complexes are also utilized as catalysts for the ROP of cyclic esters. rsc.org Bimetallic aluminum alkoxide complexes, for instance, have demonstrated enhanced activity, which can be further increased through activation with a borate. rsc.org The design of the ligand framework around the aluminum center plays a crucial role in the catalytic performance. rsc.org

Catalyst Selection and Impact on Polymer Architecture

The choice of catalyst has a profound impact on the resulting polymer's architecture, including its molecular weight, polydispersity, and topology (linear vs. cyclic).

Control over Molecular Weight and Polydispersity: Living polymerization, achievable with certain catalytic systems, allows for precise control over the molecular weight and results in a narrow molecular weight distribution (low polydispersity). nih.gov For example, organocatalyzed ROP of prodrug monomers has demonstrated a linear evolution of molecular weight with monomer conversion. nih.gov

Formation of Linear vs. Cyclic Polymers: The catalyst system can influence the formation of linear or cyclic polymers. For instance, in the polymerization of L-lactide with tin(II) acetate, lower monomer-to-catalyst ratios favored the formation of linear chains, while higher ratios led to cyclic polymers.

Stereoselectivity: The catalyst structure can influence the stereochemistry of the resulting polymer, which is particularly important when polymerizing chiral monomers.

The table below summarizes the influence of different catalyst types on the ROP of cyclic esters, providing a general framework for understanding their potential impact on this compound polymerization.

Catalyst TypeTypical MechanismKey CharacteristicsImpact on Polymer Architecture
Organocatalysts (e.g., Poly-fluorinated Alcohols) Hydrogen BondingMetal-free, high rate and selectivity. nih.govControlled molecular weight, low polydispersity. nih.gov
**Tin-based (e.g., Sn(Oct)₂) **Coordination-InsertionHigh efficiency, industrial standard. semanticscholar.orgresearchgate.netCan produce high molecular weight polymers; potential for both linear and cyclic structures. semanticscholar.org
Aluminum Alkoxides Coordination-InsertionActivity can be tuned by ligand design and activation. rsc.orgrsc.orgCan afford high molecular weight polymers and well-defined block copolymers. rsc.org

Synthesis of Copolymers and Block Copolymers

The versatility of this compound extends to its ability to be copolymerized with other monomers, leading to materials with tailored properties.

Copolymers with Other Caprolactone (B156226) Derivatives (e.g., 5-methyloxepan-2-one)

The copolymerization of this compound with other caprolactone derivatives, such as 5-methyloxepan-2-one, allows for the fine-tuning of the polymer's physical and chemical properties. epo.orgnih.gov By incorporating different substituted caprolactone units into the polymer chain, properties like crystallinity, degradation rate, and mechanical strength can be systematically varied. The synthesis of such copolymers can be achieved using the same catalytic systems employed for the homopolymerization of this compound.

Functionalization of Polymer Chains via Monomer Design

A powerful strategy for creating functional polymers is to design and polymerize monomers that already contain the desired functionality. nih.govresearchgate.net This approach avoids the often challenging and less efficient post-polymerization modification of the polymer backbone. For instance, by introducing functional groups into the this compound monomer itself, polymers with pendant functionalities can be directly synthesized. This method allows for the incorporation of a wide range of chemical groups, enabling the creation of materials for specific applications, such as drug delivery systems where a drug is part of the monomer. nih.gov The synthesis of new aniline (B41778) derivatives and their subsequent polymerization to create functional polymers for sensor applications is another example of this approach. rsc.org

Controlled Polymerization Techniques

Controlled polymerization methods are crucial for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-groups. For lactones like this compound, several controlled ROP techniques, including cationic, anionic, and organocatalytic systems, are applicable. These methods allow for the precise design of polymer architectures, which is essential for advanced material applications.

The synthesis of this compound can be achieved via methods such as the Baeyer-Villiger oxidation of 4-phenylcyclohexanone (B41837). liverpool.ac.uk Once synthesized, its polymerization can be initiated using various catalytic systems.

Cationic Ring-Opening Polymerization (CROP)

In cationic ROP, an electrophilic species, such as a proton from a strong acid or a carbocation generated from a Lewis acid, initiates the polymerization. acs.org The initiator activates the monomer by coordinating to the carbonyl oxygen, making the acyl carbon more susceptible to nucleophilic attack. researchgate.netlibretexts.org The propagation proceeds by the addition of subsequent monomer units to the active cationic chain end. researchgate.net Catalysts suitable for the CROP of lactones include strong protic acids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). acs.orgtandfonline.com For instance, acid organocatalysts like diphenylphosphate (DPP) have been cited for the ROP of cyclic carbonyl monomers, including substituted oxepan-2-ones. google.com

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is initiated by nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. researchgate.netlibretexts.org The initiator attacks the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species. researchgate.net This "living" polymerization allows for the synthesis of polymers with low PDI and controlled molecular weights, determined by the monomer-to-initiator ratio. tandfonline.com The process continues until all monomer is consumed or the reaction is deliberately terminated. researchgate.net

Organocatalytic Ring-Opening Polymerization

Organocatalysis has emerged as a powerful, metal-free alternative for controlled ROP. These catalysts often operate through a cooperative mechanism, activating both the monomer and the initiator. For example, basic organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to promote the ROP of lactones. google.commdpi.com DBU can activate a hydroxyl-containing initiator (like an alcohol) through hydrogen bonding, increasing its nucleophilicity, while simultaneously activating the monomer. ed.gov

Detailed Research Findings on a Structurally Related Monomer

While specific comprehensive data sets for the controlled polymerization of this compound are not widely published, extensive research on the structurally analogous seven-membered lactone, 1,5-dioxepan-2-one (B1217222) (DXO), provides significant insight into the expected behavior. A study by Xu et al. investigated the organocatalytic ROP of DXO using several catalysts, demonstrating excellent control over the polymerization process. mdpi.comresearchgate.net

The research utilized three different organocatalysts: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the highly basic phosphazene t-BuP₄, with benzyl (B1604629) alcohol (BnOH) as the initiator. mdpi.comresearchgate.net The results indicated that all three catalysts could produce well-defined polymers in a controlled manner. researchgate.net

The kinetic studies showed a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion, a key indicator of a controlled polymerization with minimal chain transfer or termination side reactions. mdpi.com Furthermore, the polydispersity indices (PDI) remained low (typically below 1.25) throughout the polymerizations, confirming the narrow molecular weight distribution of the resulting polymers. mdpi.com The study deduced that t-BuP₄ and DBU likely operate via an initiator/chain-end activated mechanism, while TBD follows a more direct nucleophilic ROP mechanism. researchgate.net

The following tables summarize the experimental data from the organocatalytic ROP of 1,5-dioxepan-2-one (DXO), illustrating the high degree of control achievable with these systems.

Table 1: Organocatalytic ROP of 1,5-Dioxepan-2-one (DXO) at 25°C in CH₂Cl₂ Data sourced from a study on the polymerization of 1,5-dioxepan-2-one (DXO), a structural analog of this compound. mdpi.comresearchgate.net

Catalyst[M]₀/[I]₀Time (h)Conversion (%)Mₙ (calc) ( g/mol )Mₙ (SEC) ( g/mol )PDI (Mₒ/Mₙ)
TBD100189811500113001.15
DBU100129911600115001.18
t-BuP₄1000.59911600117001.21
t-BuP₄20019923100229001.23
t-BuP₄40029845900455001.25

Table 2: Temperature Effect on the t-BuP₄-Catalyzed ROP of DXO Data sourced from a study on the polymerization of 1,5-dioxepan-2-one (DXO). mdpi.com

Entry[M]₀/[I]₀Temperature (°C)Time (h)Conversion (%)Mₙ (SEC) ( g/mol )PDI (Mₒ/Mₙ)
11000199116001.22
2100-20499117001.23

These findings for DXO strongly suggest that similar organocatalytic systems would be highly effective for the controlled polymerization of this compound, enabling the synthesis of well-defined poly(this compound) with predictable molecular weights and low polydispersity.

Stereochemical Investigations of 5 Phenyloxepan 2 One and Its Derivatives

Chirality and Stereoisomerism in the Oxepan-2-one Scaffoldresearchgate.netnih.gov

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org The concept of chirality is central to stereoisomerism; a molecule is chiral if it is non-superimposable on its mirror image. libretexts.orgyoutube.com Such non-superimposable mirror images are known as enantiomers. nih.gov

The oxepan-2-one scaffold is a seven-membered lactone (cyclic ester). When a substituent is introduced at a position that creates a stereocenter, the molecule becomes chiral. In the case of 5-Phenyloxepan-2-one, the carbon atom at position 5 is bonded to four different groups: a hydrogen atom, a phenyl group, and two different parts of the carbon chain of the ring. This carbon atom is therefore a chiral center, or stereocenter.

The presence of this single stereocenter means that this compound can exist as a pair of enantiomers:

(R)-5-Phenyloxepan-2-one

(S)-5-Phenyloxepan-2-one

These two molecules are mirror images of each other and cannot be superimposed. youtube.com A mixture containing equal amounts of both enantiomers is known as a racemate or racemic mixture. nih.gov The distinct spatial arrangement of the phenyl group in the (R) and (S) enantiomers can lead to different interactions in chiral environments, such as with enzymes or chiral catalysts, and can profoundly influence the properties of polymers derived from them. nih.gov

Enantioselective Synthesis Approaches

The synthesis of single enantiomers (enantioselective synthesis) is a key goal in modern organic chemistry, as the different enantiomers of a chiral molecule can have distinct biological activities and material properties. nih.govnih.govnih.gov For this compound, primary methods focus on the asymmetric transformation of its precursor, 2-phenylcyclohexanone (B152291).

Asymmetric Catalysis in Baeyer-Villiger Oxidationchemeurope.comrsc.org

The Baeyer-Villiger (BV) oxidation is a classic organic reaction that converts a ketone into an ester or a lactone using a peroxy acid or hydrogen peroxide. chemeurope.comresearchgate.net When applied to a cyclic ketone like 2-phenylcyclohexanone, the reaction yields the corresponding seven-membered lactone, this compound. A key feature of the BV oxidation is that the rearrangement step occurs with the retention of stereochemistry at the migrating carbon center. researchgate.net

Asymmetric catalysis of the BV oxidation allows for the preferential formation of one enantiomer of the lactone. This can be achieved using either biocatalysts or synthetic chiral metal complexes.

Biocatalysis : Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze BV oxidations with high enantioselectivity. chemeurope.com For example, cyclohexanone (B45756) monooxygenase (CHMO), a well-studied BVMO, can perform enantioselective oxidations. researchgate.netharvard.edu One study demonstrated that a CHMO enzyme converts racemic 2-phenylcyclohexanone into (R)-5-phenyloxepan-2-one with a 94% enantiomeric excess (ee) and a 50% chemical yield. chemeurope.com This process represents a kinetic resolution, where one enantiomer of the starting ketone is preferentially oxidized over the other.

Chiral Metal Catalysts : Synthetic approaches often employ chiral Lewis acid catalysts to activate the ketone and direct the oxidant to one face of the molecule. Chiral N,N'-dioxide/Scandium(III) complexes have been investigated for the asymmetric BV oxidation of substituted cyclohexanones. rsc.orgresearchgate.net Theoretical studies on the reaction of 4-phenylcyclohexanone (B41837) catalyzed by such complexes show that the catalyst lowers the activation barrier and that steric hindrance between the catalyst's chiral ligands and the substrate's phenyl group plays a crucial role in controlling enantioselectivity. researchgate.net

Table 1: Asymmetric Baeyer-Villiger Oxidation of 2-Phenylcyclohexanone
Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
Cyclohexanone Monooxygenase (BVMO)Racemic 2-Phenylcyclohexanone(R)-5-Phenyloxepan-2-one94%50% chemeurope.com
Chiral N,N′-dioxide/Sc(III) Complex3-Phenylcyclohexanone (Racemic)Chiral LactonesPoor StereoselectivityModerate rsc.org

Enzymatic Deracemization and Enantiospecificitychemrxiv.org

Deracemization is an ideal process that converts a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%. nih.govmdpi.com This can often be accomplished through a chemoenzymatic cascade involving an oxidation step followed by an asymmetric reduction.

For a substrate like racemic this compound, a potential deracemization strategy involves two key enzymatic steps:

Enantioselective Hydrolysis : A lipase (B570770) or esterase could selectively hydrolyze one enantiomer (e.g., the unwanted (S)-enantiomer) to the corresponding hydroxy acid.

Chemical Transformation and Racemization : The remaining unreacted (R)-lactone can be separated, while the hydroxy acid from the (S)-enantiomer is chemically converted back to the lactone under conditions that racemize it, allowing it to be recycled into the process.

Alternatively, a process starting from the racemic ketone precursor can be designed. nih.gov An achiral oxidation of the unwanted alcohol enantiomer to a ketone, followed by a highly enantioselective enzymatic reduction of the ketone, can produce the desired chiral alcohol enantiomer with high optical purity. nih.gov While not directly reported for this compound itself, the principles of enzymatic deracemization are well-established for similar chiral molecules like pantolactone and various substituted secondary alcohols. nih.govmdpi.com The high enantiospecificity of enzymes like hydrolases and oxidoreductases makes them powerful tools for these transformations. mdpi.com

Stereochemical Control in Ring-Opening Polymerization

The stereochemistry of the monomeric units within a polymer chain is a critical factor that dictates the material's bulk properties, including its mechanical strength, thermal stability, and degradability. nih.govresearchgate.net

Impact of Monomer Stereochemistry on Polymer Structure

The polymerization of a chiral monomer like this compound can lead to polymers with different tacticities (the stereochemical arrangement of adjacent chiral centers along the polymer chain). researchgate.netnumberanalytics.com

Isotactic Polymer : Polymerization of an enantiomerically pure monomer (either (R)- or (S)-5-phenyloxepan-2-one) results in an isotactic polymer, where all the chiral centers have the same configuration. This high degree of stereoregularity allows the polymer chains to pack together in an orderly fashion, often leading to semi-crystalline materials with enhanced mechanical strength and higher melting points. nih.govnumberanalytics.com

Atactic Polymer : Polymerization of a racemic mixture of (R)- and (S)-5-phenyloxepan-2-one without stereochemical control typically yields an atactic polymer. In this structure, the (R) and (S) configurations are randomly distributed along the chain. This lack of regularity prevents efficient chain packing, resulting in an amorphous (non-crystalline) material that is generally softer and has a lower glass transition temperature. researchgate.net

Stereocomplex Formation : In some cases, blending isotactic polymers made from opposite enantiomers (e.g., poly(R-lactone) and poly(S-lactone)) can lead to the formation of a stereocomplex. This is a unique crystalline structure formed by the co-crystallization of the two enantiomeric polymer chains, which can result in a material with thermal and mechanical properties superior to those of the individual isotactic polymers. researchgate.net

Studies on other polyesters, such as those derived from isohexides, have demonstrated that subtle changes in the monomer's stereochemistry can lead to significant differences in hydrogen-bonding interactions and chain packing, resulting in materials that range from soft elastomers to rigid plastics. nih.gov

Control of Polymer Stereoregularity

Achieving control over the polymer's tacticity during ring-opening polymerization (ROP) is a major goal in polymer chemistry. rsc.org This is accomplished by using stereoselective catalysts that can differentiate between the enantiomers of a racemic monomer.

Several strategies exist for controlling stereoregularity in the ROP of lactones: rsc.org

Chain-End Control : In this mechanism, the chirality of the last monomer unit added to the growing polymer chain influences the selection of the next monomer to be added.

Catalyst Control (Enantiomorphic-Site Control) : Here, the chiral catalyst itself dictates which enantiomer from the racemic mixture is incorporated into the polymer chain. This is often the more effective method for achieving high stereoregularity. osti.gov

Catalysts based on metals like yttrium, lanthanum, aluminum, and zinc, coordinated to chiral organic ligands, have been successfully developed for the stereoselective ROP of various cyclic esters. rsc.org These catalysts can perform a kinetic resolution of the racemic monomer, selectively polymerizing one enantiomer and leaving the other unreacted. This allows for the synthesis of highly isotactic polyesters from a racemic starting material. The development of catalysts that can control both the molecular weight and the tacticity simultaneously is a significant area of ongoing research, paving the way for the design of biodegradable polyesters with precisely tailored properties. rsc.orgrsc.org

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 5-Phenyloxepan-2-one. Through various NMR experiments, scientists can piece together the molecular framework atom by atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of this compound. In a typical synthesis, after purification via column chromatography, the compound is isolated as a white solid. core.ac.ukresearchgate.net

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around δ 7.16–7.36 ppm. core.ac.ukresearchgate.net The protons on the oxepane (B1206615) ring are observed further upfield. Specifically, the methylene (B1212753) protons adjacent to the ester oxygen (C7-H₂) appear around δ 4.2-4.4 ppm. researchgate.netrsc.org The protons on the carbon bearing the phenyl group (C5-H) and the methylene groups at C3, C4, and C6 produce a series of multiplets in the range of δ 1.80–2.90 ppm. researchgate.netrsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbonyl carbon (C2) of the lactone is characteristically found far downfield, around δ 175-176 ppm. researchgate.netrsc.org The carbons of the phenyl ring resonate in the δ 126–145 ppm range. researchgate.net The carbon attached to the ester oxygen (C7) shows a signal around δ 68.4 ppm, while the other aliphatic carbons of the ring appear between δ 30 ppm and 48 ppm. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (δ ppm) researchgate.netrsc.org ¹³C NMR Chemical Shift (δ ppm) researchgate.netrsc.org
Carbonyl (C2) - 174.8 - 176.0
Phenyl (C1') - 144.1 - 145.1
Phenyl (C2', C6') 7.29 - 7.36 (m) 126.7 - 128.9
Phenyl (C3', C5') 7.16 - 7.21 (m) 125.7 - 127.0
Phenyl (C4') 7.21 - 7.26 (m) 127.9 - 128.9
Methylene (C3) 2.71 - 2.90 (m) 35.9 - 36.9
Methylene (C4) 1.98 - 2.20 (m) 32.8 - 33.8
Methine (C5) 2.71 - 2.90 (m) 46.4 - 47.4
Methylene (C6) 1.80 - 2.20 (m) 29.4 - 30.5
Methylene (C7) 4.26 - 4.42 (m) 67.4 - 68.4

Note: NMR data is compiled from multiple sources and ranges are provided. 'm' denotes a multiplet.

While ¹H and ¹³C NMR confirm the basic structure, advanced 2D NMR techniques are essential for unambiguous assignment and stereochemical analysis. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity of the aliphatic protons within the oxepane ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the definitive assignment of each proton and carbon signal.

For determining the three-dimensional arrangement, the Nuclear Overhauser Effect (NOE) is critical. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons. For this compound, NOE correlations would be expected between the methine proton at C5 and the protons on the adjacent C4 and C6 carbons, as well as with the ortho protons of the phenyl ring, helping to define the ring's conformation and the orientation of the phenyl substituent.

1H NMR and 13C NMR Analysis

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound. Chemical ionization MS has been utilized to confirm the structure of the compound. liverpool.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. core.ac.ukacs.org By determining the mass to several decimal places, HRMS can distinguish the molecular formula of this compound (C₁₂H₁₄O₂) from other potential formulas with the same nominal mass, thus providing unequivocal proof of its composition. core.ac.ukacs.org

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

While a crystal structure for a related synthetic precursor, 2,2'-Diperoxyphenic Acid, has been deposited with the Cambridge Crystallographic Data Centre, a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature. rsc.org If a suitable crystal could be grown, X-ray diffraction would provide incontrovertible evidence of its solid-state conformation and the stereochemical relationship of the phenyl group to the oxepane ring.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding chemical reactions and molecular properties at a deeper level.

DFT calculations have been employed to investigate the mechanism of the Baeyer-Villiger oxidation, the key reaction used to synthesize this compound from its precursor, 4-phenylcyclohexanone (B41837). acs.org These computational studies help to map out the potential energy surface of the reaction, identifying transition states and intermediates. DFT modeling has confirmed that the reaction likely proceeds through the accepted Criegee intermediate mechanism of the Baeyer-Villiger oxidation. researchgate.netacs.org This involves the nucleophilic attack of a peroxy acid on the ketone, followed by a migratory insertion step to form the final lactone product. These calculations are vital for understanding reaction pathways and the factors controlling regioselectivity.

Prediction of Reactivity and Substituent Effects

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent parts: the seven-membered lactone ring and the C5-phenyl substituent. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools for predicting how these features govern the molecule's behavior in chemical reactions, such as the well-documented ring-opening polymerization (ROP). nih.govacs.org

Substituent effects are paramount in determining the reactivity of the aromatic ring and the adjacent lactone. The phenyl group itself is generally considered to be weakly deactivating or activating depending on the reaction, acting primarily through inductive electron withdrawal and resonance effects. utk.edu The true impact on reactivity, however, is often dictated by additional substituents on the phenyl ring. These effects can be systematically studied using computational models to predict reaction outcomes. cecam.orgnih.gov

DFT calculations on analogous systems, such as substituted thionolactones undergoing radical ring-opening polymerization, reveal clear trends. acs.orgchemrxiv.org Electron-withdrawing groups (EWGs) on the aromatic ring tend to increase the rate of certain reaction steps (like radical addition), while electron-donating groups (EDGs) can have the opposite effect. acs.org These computational models analyze the energy barriers of transition states to predict which reaction pathways are more favorable. nih.govnih.gov For this compound, this means that modifying the phenyl ring could tune the reactivity of the lactone moiety for applications like creating biodegradable polymers. nih.govresearchgate.net

The phenyl group also exerts steric effects, which can influence the accessibility of the reactive centers in the molecule. numberanalytics.comlibretexts.org The sheer size of the substituent can hinder the approach of reactants to certain positions, a factor that is critical in determining regioselectivity and reaction rates. numberanalytics.comlibretexts.org

Below is an interactive data table summarizing the predicted effects of hypothetical substituents on the phenyl ring of this compound, based on established principles of physical organic chemistry and computational studies on related molecules. acs.orglibretexts.org

Conformational Analysis of Cyclic Structures

The seven-membered ring of an oxepan-2-one is conformationally flexible and complex, capable of existing in several low-energy forms such as chair, boat, and twist-boat conformations. smu.edu Determining the preferred three-dimensional structure is crucial as it dictates the molecule's physical properties and biological interactions. Advanced computational methods, often in synergy with spectroscopic techniques like NMR, are indispensable for mapping this complex conformational landscape. nih.govcsic.eschemrxiv.org

For this compound, the analysis is dominated by the steric and electronic influence of the large phenyl substituent at the C5 position. utk.edustackexchange.com In any given ring conformation, the substituent can occupy one of two general positions: pseudo-axial (pointing roughly perpendicular to the ring's plane) or pseudo-equatorial (pointing roughly outwards from the ring's perimeter). Due to steric hindrance, bulky groups overwhelmingly prefer the less crowded equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.orgstackexchange.com The phenyl group, with a significant steric footprint (A-value of ~3.0 kcal/mol), is expected to strongly favor a pseudo-equatorial orientation. stackexchange.com

Computational studies involving DFT geometry optimizations can calculate the relative energies of these different conformers. rsc.orgresearchgate.net For the oxepane ring, a chair-like conformation is often one of the most stable arrangements. smu.edu The energy difference between a conformer with a pseudo-axial phenyl group and one with a pseudo-equatorial phenyl group would be significant, leading to a conformational equilibrium that lies heavily on the side of the pseudo-equatorial isomer. rsc.org This preference is not just due to classic steric repulsion but can also be influenced by other non-covalent interactions, such as n→π* interactions between the carbonyl oxygen and the phenyl ring, which can further stabilize a specific geometry. nih.gov

The following interactive data table illustrates the theoretical conformational preferences for a chair-like conformer of this compound, highlighting the energetic penalty associated with placing the bulky phenyl group in a sterically hindered position.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Benzene
Nitrobenzene
Anisole (Methoxybenzene)
Toluene (Methylbenzene)

Degradation Pathways of Polymers Derived from 5 Phenyloxepan 2 One

Thermal Degradation Mechanisms

Thermal degradation occurs when the polymer is subjected to high temperatures, leading to the breakdown of its molecular structure without the involvement of other chemical agents like oxygen. acs.org For aromatic polyesters, the backbone is generally stable and rigid, which can contribute to higher thermal stability compared to purely aliphatic polyesters. diva-portal.orgrit.edu The degradation process for polyesters like poly(5-phenyloxepan-2-one) typically involves chain scission and depolymerization.

The primary mechanisms of thermal degradation for polyesters are chain scission and depolymerization. researchgate.net Chain scission is the random cleavage of the polymer's main chain, resulting in a rapid decrease in average molecular weight. researchgate.net This process is often initiated by the pyrolysis of the ester groups. acs.org For the related polymer, poly(ε-caprolactone) (PCL), thermal degradation begins with a statistical rupture of the polyester (B1180765) chains. acs.org

Depolymerization, or "unzipping," is a process where monomer units are sequentially cleaved from the chain ends. researchgate.net This is often a subsequent step after initial random chain scission creates new, reactive chain ends. acs.org In studies of PCL, a second degradation step following initial chain scission is the formation of the ε-caprolactone monomer through an unzipping process at higher temperatures. researchgate.netacs.org Similarly, poly(phenyllactide), another polyester containing a phenyl group, degrades to its monomer at approximately 320°C. acs.orgnih.gov It is therefore probable that poly(this compound) undergoes a similar two-stage thermal degradation involving initial random scission followed by depolymerization to this compound.

The process of chain scission and depolymerization results in the formation of molecules small enough to vaporize at the degradation temperature. ontosight.ai Analysis of the thermal degradation of PCL using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Fourier Transform Infrared Spectrometry (FTIR) has identified the specific volatile products. acs.org The initial statistical chain rupture via ester pyrolysis yields products such as water, carbon dioxide, and 5-hexenoic acid. acs.org The subsequent depolymerization stage primarily releases the monomer, ε-caprolactone. acs.org For poly(butylene terephthalate), another polyester, the main volatile products include carbon dioxide, carbon monoxide, and 1,3-butadiene. tandfonline.com Based on these analogous systems, the thermal degradation of poly(this compound) is expected to produce a mixture of volatile compounds, including its monomer, carbon dioxide, and other small organic fragments.

Degradation StageProbable MechanismExpected Volatile Products (by analogy with PCL)
InitialRandom Chain Scission (Ester Pyrolysis)Water, Carbon Dioxide, Phenyl-substituted Hexenoic Acid
SecondaryDepolymerization ("Unzipping")This compound (monomer)

Chain Scission and Depolymerization

Thermo-Oxidative Degradation

Thermo-oxidative degradation occurs when a polymer degrades under the combined influence of heat and oxygen. acs.org This process is highly relevant to the real-world aging and service life of many plastics. rit.edu The presence of oxygen typically lowers the decomposition temperature of a polymer compared to degradation in an inert atmosphere. rit.edu

The thermo-oxidative degradation of organic polymers proceeds through a free-radical chain reaction mechanism. rit.edu The process is initiated by the formation of alkyl radicals on the polymer chain (P•) due to heat, stress, or impurities. acs.org These polymer radicals then react rapidly with molecular oxygen (O₂) to form peroxy radicals (POO•). acs.org

This peroxy radical can then abstract a hydrogen atom from another polymer chain to form a hydroperoxide (POOH) and a new alkyl radical (P•), thus propagating the chain reaction. acs.org Hydroperoxides are key intermediates as they are unstable at elevated temperatures and can decompose into highly reactive alkoxy (PO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process. mdpi.com

The propagation and branching steps involving hydroperoxides create an autocatalytic cycle, meaning the degradation process accelerates over time. mdpi.com This cycle, often referred to as autoxidation, can be summarized in the following key steps:

Initiation: Formation of a polymer radical (P•).

Propagation:

P• + O₂ → POO•

POO• + PH → POOH + P•

Chain Branching:

POOH → PO• + •OH

2 POOH → PO• + POO• + H₂O

Termination: Combination of radicals to form non-radical products.

This cycle of reactions leads to chain scission and cross-linking, which in turn cause significant changes in the mechanical properties of the polymer, such as embrittlement and loss of strength. liverpool.ac.uk

Role of Oxygen and Radical Propagation

Hydrolytic Degradation

Hydrolytic degradation is the breakdown of a polymer due to a reaction with water. Polyesters are particularly susceptible to this process because the ester bond can be cleaved by water, a reaction known as hydrolysis. mdpi.com This is the primary mechanism for the breakdown of many biodegradable polymers in aqueous or high-humidity environments. bibliotekanauki.plmdpi.com

The hydrolysis of an ester linkage results in the formation of a carboxylic acid and an alcohol end group, effectively splitting the polymer chain. researchgate.net This reaction can be catalyzed by acids or bases. Since the hydrolysis of each ester bond produces a new carboxylic acid end group, the process is often autocatalytic, with the degradation rate increasing as more acid groups are formed. researchgate.net

For poly(this compound), the presence of the bulky, hydrophobic phenyl group is expected to influence the rate of hydrolysis. Research on other aromatic polyesters suggests that phenyl groups adjacent to the ester linkage can protect it from hydrolytic attack, likely due to steric hindrance and increased hydrophobicity, which limits water access to the polymer backbone. diva-portal.org For instance, studies on poly(phenyllactide) show that it degrades at a significantly slower rate (approximately one-fifth) than its non-phenyl counterpart, polylactide, under physiological conditions. acs.orgnih.gov Therefore, it is anticipated that poly(this compound) would exhibit greater hydrolytic stability than poly(ε-caprolactone).

FactorInfluence on Hydrolytic Degradation of Poly(this compound)
Ester Linkages Makes the polymer susceptible to hydrolytic chain scission. mdpi.com
Phenyl Group Likely provides steric hindrance and hydrophobicity, slowing the rate of hydrolysis. diva-portal.orgacs.org
Autocatalysis The formation of carboxylic acid end groups can accelerate further degradation. researchgate.net
Environment Rate is dependent on temperature, pH, and water availability. google.com

Enzymatic and Microbial Degradation of Polymers Derived from this compound

The biodegradation of polymers derived from this compound is a complex process influenced by both the inherent properties of the polymer and the surrounding environmental conditions. This process is primarily driven by the action of enzymes produced by various microorganisms.

Identification of Plastic-Degrading Enzymes

While research specifically targeting enzymes for the degradation of poly(this compound) is ongoing, the broader field of polyester degradation provides significant insights. The primary enzymes responsible for breaking down polyesters are hydrolases, which use water to cleave the ester bonds in the polymer backbone. sci-hub.se Key classes of these enzymes include:

Cutinases: These enzymes, naturally found in plant pathogenic fungi, degrade cutin, a polyester that forms the cuticle of plants. mdpi.com They have shown broad substrate specificity and are capable of degrading various synthetic polyesters. mdpi.comnih.gov For instance, cutinases from Thermobifida cellulosilytica (Thc_cut1) and Humicola insolens (HiC) have demonstrated hydrolytic activity on polyesters like poly(ethylene 2,5-furanoate) (PEF). mdpi.com

Lipases: These enzymes primarily hydrolyze lipids (fats) but can also act on the ester bonds of polyesters. mdpi.com Lipase (B570770) B from Candida antarctica (CALB) and lipases from Pseudomonas species have been shown to effectively degrade polyesters like polycaprolactone (B3415563) (PCL). mdpi.com

PETases: A more recently discovered class of enzymes, PETases, show specific activity towards polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.org The flagship example is the PETase from the bacterium Ideonella sakaiensis, which works in concert with another enzyme, MHETase, to break down PET into its monomers. frontiersin.orgnih.gov

Given the structural similarities of poly(this compound) to other aliphatic polyesters, it is highly probable that enzymes such as cutinases and lipases play a significant role in its biodegradation. Research has demonstrated that enzymes like proteinase K and various proteases from Bacillus sp. also exhibit polyester-degrading capabilities. mdpi.com

Table 1: Examples of Plastic-Degrading Enzymes and Their Sources

Enzyme ClassSpecific EnzymeSource OrganismTarget Polymer(s)
CutinaseThc_Cut1, Thc_Cut2Thermobifida cellulosilyticaPET, PEF mdpi.comfrontiersin.org
CutinaseFsCFusarium solani pisiPET frontiersin.org
CutinaseHiCHumicola insolensPET, PEF mdpi.comfrontiersin.org
LipaseCALBCandida antarcticaPET, PCL mdpi.comfrontiersin.org
PETaseIsPETaseIdeonella sakaiensisPET nih.govfrontiersin.org
MHETaseIsMHETaseIdeonella sakaiensisMHET (PET degradation intermediate) nih.govfrontiersin.org

Factors Influencing Biodegradation (e.g., crystallinity, molecular weight)

The rate and extent of enzymatic and microbial degradation of polymers, including those derived from this compound, are governed by a combination of the polymer's intrinsic properties and external environmental factors. mdpi.comresearchgate.net

Polymer Characteristics:

Crystallinity: The degree of crystallinity is a critical factor. nih.govnih.gov Enzymes preferentially attack the amorphous (non-crystalline) regions of a polymer because the polymer chains are less densely packed, allowing for easier enzyme access. nih.gov Higher crystallinity generally leads to a slower degradation rate. nih.govmdpi.com

Molecular Weight: Polymers with lower molecular weights are typically more susceptible to degradation. mdpi.comresearchgate.net The long chains of high molecular weight polymers present a more formidable barrier to enzymatic action. researchgate.net For instance, studies on poly(lactic acid) (PLA) have shown that microorganisms begin to assimilate the oligomers once the molecular weight reaches about 10,000–20,000 g/mol . mdpi.com

Chemical Structure: The presence of functional groups that increase hydrophilicity can enhance degradation, as it allows for better interaction with water and hydrolytic enzymes. researchgate.net The fundamental structure of the polymer backbone also plays a crucial role. mdpi.com

Surface Area and Morphology: A larger surface area, which can be increased by physical degradation and fragmentation, provides more sites for microbial attachment and enzymatic activity. mdpi.com Changes in surface morphology, such as the formation of pits or cracks, are indicators of the degradation process. mdpi.com

Environmental Factors:

Temperature and pH: Enzymes have optimal temperature and pH ranges for their activity. For example, esterases involved in phthalate (B1215562) degradation show best activity between pH 7-10 and temperatures of 30-70 °C. nih.gov

Moisture: Water is essential for the growth of microorganisms and for the hydrolytic cleavage of ester bonds. researchgate.net

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic microorganisms will dominate the degradation process. mdpi.com

Nutrient Availability: The presence of other nutrients in the environment can support microbial growth and enzyme production. researchgate.net

Table 2: Key Factors Affecting Polymer Biodegradation

Factor CategorySpecific FactorInfluence on Degradation Rate
Polymer Properties CrystallinityHigher crystallinity decreases the degradation rate. nih.govmdpi.com
Molecular WeightHigher molecular weight decreases the degradation rate. researchgate.netresearchgate.net
Chemical StructureHydrophilic groups can increase degradability. researchgate.net
Surface AreaLarger surface area increases the degradation rate. mdpi.com
Environmental Conditions TemperatureDegradation is optimal at specific temperatures for microbial and enzymatic activity. researchgate.netmdpi.com
pHDegradation is optimal at specific pH levels for microbial and enzymatic activity. mdpi.comresearchgate.net
MoistureHigher moisture levels generally accelerate hydrolysis. researchgate.net

Pathways of Enzymatic Hydrolysis

The enzymatic hydrolysis of polyesters is a multi-step process that begins at the polymer surface. nih.govmdpi.com

Adsorption: The first step involves the adsorption of the hydrolytic enzyme onto the surface of the polymer. nih.gov This process is often facilitated by hydrophobic interactions between the enzyme and the polymer. sci-hub.se

Hydrolysis (Depolymerization): The enzyme then catalyzes the cleavage of the ester bonds in the polymer backbone through hydrolysis. sci-hub.secelignis.com This breaks the long polymer chains into smaller fragments, such as oligomers, dimers, and ultimately, monomers. For example, the degradation of PET by PETase and MHETase results in the monomers terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). frontiersin.orgnih.gov

Assimilation: These smaller, water-soluble degradation products can then be transported into the microbial cells. frontiersin.org

Mineralization: Inside the cell, the monomers are further metabolized through pathways like the tricarboxylic acid (TCA) cycle, ultimately being converted into carbon dioxide, water, and biomass. frontiersin.org

This process is often described as surface erosion, where the degradation is confined to the surface of the plastic material, leading to a gradual thinning and weight loss of the polymer. mdpi.commdpi.com

Environmental Fate and Transformation of Polymer Degradation Products

The degradation of polymers in the environment results in a mixture of compounds, including the original polymer fragments, leached additives, and the products of chemical and biological breakdown. whiterose.ac.uk The ultimate fate of these products depends on their chemical structure, the environmental conditions, and the microbial communities present. mdpi.comnih.gov

The degradation of a polymer like poly(this compound) would initially lead to the formation of smaller oligomers and the monomer, this compound. Further degradation would likely involve the opening of the lactone ring to form the corresponding hydroxy acid. These smaller organic molecules can then be utilized by a wider range of microorganisms as a source of carbon and energy. vliz.be

The persistence of these degradation products in the environment is a key concern. mdpi.com While some may be readily mineralized to carbon dioxide and water, others may persist for varying lengths of time. mdpi.com The degradation products can exist as dissolved substances in water, become associated with sediment, or even be released into the atmosphere as volatile compounds. whiterose.ac.uk

It is also important to consider that the degradation process itself can lead to the formation of microplastics and nanoplastics, which are polymer fragments of decreasing size. vliz.bevliz.be These smaller particles have a high surface area-to-volume ratio, which can facilitate further degradation but also increases their potential for dispersal and interaction with biota. vliz.be The environmental risk is therefore not just from the parent polymer, but from a complex mixture of the polymer in various stages of degradation and its associated chemical byproducts. whiterose.ac.uk

Future Research Directions

Development of Novel Catalytic Systems for Sustainable Synthesis and Polymerization

The efficient and controlled synthesis of both the 5-Phenyloxepan-2-one monomer and its corresponding polymer is paramount. Future research must focus on developing catalytic systems that are not only effective but also align with the principles of green chemistry.

The synthesis of the monomer itself, likely via a Baeyer-Villiger oxidation of 4-phenylcyclohexanone (B41837), warrants investigation into more sustainable oxidation methods. rsc.orgrsc.org While traditional peroxy-acid oxidants like m-CPBA are effective, research into biocatalytic systems, such as cyclohexanone (B45756) monooxygenases, could provide a route to optically active monomers under milder conditions. rsc.orgrsc.org

For polymerization, the ring-opening polymerization (ROP) is the primary method. mdpi.comwikipedia.org While traditional tin-based catalysts like tin(II) octoate are effective for lactone ROP, concerns about metal contamination, particularly for biomedical applications, drive the need for alternatives. mdpi.comthebioscan.com Future efforts should target the development and optimization of metal-free organocatalysts. mdpi.comthebioscan.com Classes of catalysts such as guanidines, amidines, and N-heterocyclic carbenes (NHCs) have shown great promise for the controlled ROP of various lactones and should be systematically evaluated for this compound. google.com.namdpi.combeilstein-journals.org

Furthermore, photocatalysis represents a frontier in controlled polymerization. rsc.org Harnessing visible light to regulate the ROP of this compound could offer unparalleled temporal and spatial control over the polymerization process, enabling the fabrication of complex, patterned materials. rsc.org

Table 1: Potential Catalytic Systems for this compound ROP

Catalyst Class Specific Examples Key Advantages Research Focus
Metal-Based Tin(II) Octoate, Yttrium Complexes High activity, well-understood Reducing metal contamination, improving biocompatibility
Organocatalysts TBD, DBU, NHCs, Phosphazenes Metal-free, tunable activity, high control Catalyst screening, kinetic studies, stereoselectivity control
Enzymatic Lipases (e.g., Novozym-435) High selectivity, mild conditions, sustainable Overcoming steric hindrance from phenyl group, improving yields
Photocatalysts Aromatic Alcohols (e.g., 1-Hydroxypyrene) Light-regulated, spatial/temporal control Catalyst design for efficiency, wavelength tuning

Exploration of Advanced Polymer Architectures and Applications

The introduction of the phenyl group provides a powerful tool for tuning the properties of polyesters, which can be further leveraged by creating advanced polymer architectures. numberanalytics.comnih.gov Research should move beyond simple linear homopolymers of this compound to explore more complex structures that can unlock novel applications. nih.gov

Block Copolymers: The synthesis of amphiphilic block copolymers, for instance by combining a hydrophobic poly(this compound) block with a hydrophilic block like poly(ethylene glycol) (PEG), is a key direction. These architectures are known to self-assemble in aqueous environments into micelles or vesicles, making them prime candidates for drug delivery systems and nanomedicine. numberanalytics.com

Graft and Hyperbranched Copolymers: Creating graft copolymers, where side chains are attached to a polymer backbone, or hyperbranched structures can dramatically alter material properties. researchgate.netugent.be For example, grafting poly(this compound) chains onto a biocompatible backbone could yield materials with unique surface properties for biomedical implants or tissue engineering scaffolds. numberanalytics.com Hyperbranched polyesters based on this monomer could function as high-performance rheology modifiers or dispersing agents. researchgate.net

Star Polymers: Using multifunctional initiators, star-shaped polymers with a central core and multiple poly(this compound) arms can be synthesized. nih.gov The unique topology of star polymers often leads to lower solution viscosity and different self-assembly behavior compared to their linear analogues, which could be advantageous in high-performance coatings or as nanocarriers.

The phenyl group is expected to enhance thermal stability (higher glass transition temperature) and introduce specific interactions (π-π stacking), which will profoundly influence the self-assembly and final properties of these advanced architectures.

In-Depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the polymerization of this compound is crucial for optimizing reaction conditions and controlling polymer properties. aston.ac.uk The presence of the bulky phenyl group at the C5 position, which is relatively distant from the ester linkage, is expected to influence polymerization kinetics and thermodynamics differently than substituents closer to the reactive center. researchgate.net

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Kinetic Studies: Detailed kinetic analysis of the ROP using various catalytic systems can reveal reaction orders, activation energies, and the influence of temperature and catalyst concentration. mdpi.commdpi.com This data is essential for understanding how the phenyl group affects the rate of polymerization compared to unsubstituted ε-caprolactone.

In-situ Monitoring: Techniques like NMR spectroscopy and FT-IR can be used to monitor the polymerization in real-time, providing insights into the rates of monomer consumption and the formation of intermediates or side products. aston.ac.ukmdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be used to model the reaction pathways. acs.org These studies can calculate the energy barriers for different steps in the catalytic cycle, rationalize the observed stereoselectivity, and predict the reactivity of the monomer with different catalysts. Comparing theoretical predictions with experimental results provides a powerful approach to validate mechanistic hypotheses. acs.org A key question is how the phenyl substituent affects ring strain and the electronics of the ester group, thereby influencing its susceptibility to nucleophilic attack during ROP. youtube.com

Design of Next-Generation Degradable Polymeric Materials

Poly(ε-caprolactone) is a well-known biodegradable and biocompatible polyester (B1180765). novapublishers.com The introduction of a phenyl group into the polymer backbone is expected to significantly modify its degradation profile, opening avenues for the design of materials with tunable lifetimes. rsc.orgrsc.org

The primary focus of future research in this area should be to systematically study the degradation of poly(this compound). The increased hydrophobicity imparted by the phenyl rings will likely slow the rate of hydrolytic degradation compared to PCL. This could be highly desirable for applications requiring long-term stability, such as durable medical implants or controlled-release drug delivery systems that act over many months. thebioscan.commdpi.com

Comparative degradation studies under various conditions (e.g., enzymatic, hydrolytic at different pH values, in vivo) are necessary. These studies should quantify the rate of mass loss, the change in molecular weight over time, and the identity of the degradation products to ensure they are non-toxic.

Furthermore, copolymerization offers a strategy to finely tune degradation rates. By copolymerizing this compound with other lactones, such as ε-caprolactone or lactide, random or block copolymers with precisely controlled degradation kinetics can be created. This would allow for the design of a library of degradable polyesters whose properties are tailored to specific applications, from transient electronics to tissue scaffolds that degrade at a rate matching tissue regeneration. rsc.orgresearchgate.net

Table 2: Expected Influence of Phenyl Group on Polymer Properties and Degradation

Property Poly(ε-caprolactone) (PCL) Poly(this compound) (Predicted) Research Implication
Glass Transition Temp (Tg) Low (~ -60 °C) Significantly Higher Improved thermal stability, suitable for engineering applications
Crystallinity Semi-crystalline Potentially Amorphous or lower crystallinity Affects mechanical properties and degradation rate
Hydrophobicity Moderate High Slower hydrolytic degradation, altered drug release kinetics
Degradation Rate Moderate (months to years) Slower Suitable for long-term implants and controlled release
Mechanical Strength Flexible, moderate strength Potentially Higher Modulus/Strength Broader range of mechanical applications

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Future research should leverage AI/ML in several key areas:

Catalyst Discovery and Optimization: ML models can be trained on existing data from lactone polymerizations to predict which catalysts will be most effective for this compound. nih.gov AI can help identify the optimal reaction conditions (temperature, solvent, concentration) to achieve a desired molecular weight and low polydispersity, reducing the need for extensive, time-consuming experimental screening. asiaresearchnews.com

Polymer Property Prediction: By developing quantitative structure-property relationship (QSPR) models, AI can predict the physical properties (e.g., glass transition temperature, tensile strength, degradation rate) of poly(this compound) and its copolymers. mdpi.comeuropa.eu This allows for the in silico design of polymers with specific target properties before they are ever synthesized in the lab.

Generative Models for Novel Architectures: Advanced generative AI models can be used to design novel copolymer architectures incorporating this compound. nih.govgatech.edu By defining a set of desired performance criteria, these models can propose new block, graft, or random copolymers that are predicted to meet those targets, guiding synthetic chemists toward the most promising materials for specific applications like packaging or automotive components. europa.eu The establishment of robust data models and open-source polymer data repositories will be critical to the success of these AI-driven approaches. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.